molecular formula C12H15NO5S B12281462 Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI)

Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI)

Cat. No.: B12281462
M. Wt: 285.32 g/mol
InChI Key: YVZWIGYDBXKHQF-JTQLQIEISA-N
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Description

Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) is a complex organic compound with a unique structure that includes a benzoylamino group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the acylation of an appropriate amine with benzoyl chloride, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzoylamino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino or methylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-(benzoylamino)-, methyl ester
  • Butanoic acid, 2-(benzoylamino)-, ethyl ester

Uniqueness

Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) is unique due to the presence of both benzoylamino and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

(2S)-2-benzamido-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C12H15NO5S/c1-19(17,18)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1

InChI Key

YVZWIGYDBXKHQF-JTQLQIEISA-N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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